Cas no 1396573-11-7 (N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide)

N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide is a specialized organic compound featuring a thiazepane core integrated with acetamidosulfonyl and carboxamide functional groups. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the sulfonamide moiety may confer biological activity, such as enzyme inhibition, while the thiazepane ring offers conformational flexibility, enhancing binding affinity. This compound’s synthetic versatility allows for further derivatization, making it valuable for research in targeted therapeutic development. Its purity and stability under standard conditions ensure reliable performance in experimental applications.
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide structure
1396573-11-7 structure
Product name:N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
CAS No:1396573-11-7
MF:C14H17N3O5S2
Molecular Weight:371.431880712509
CID:5400661

N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
    • N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
    • インチ: 1S/C14H17N3O5S2/c1-9(18)17-24(21,22)11-4-2-10(3-5-11)15-14(20)12-8-23-7-6-13(19)16-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,19)(H,17,18)
    • InChIKey: DVRNZTNLNOGOKI-UHFFFAOYSA-N
    • SMILES: S1CCC(=O)NC(C(NC2=CC=C(S(NC(C)=O)(=O)=O)C=C2)=O)C1

N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide Pricemore >>

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Life Chemicals
F6350-0127-5μmol
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6350-0127-1mg
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
1mg
$54.0 2023-09-09
Life Chemicals
F6350-0127-10mg
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
10mg
$79.0 2023-09-09
Life Chemicals
F6350-0127-2μmol
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6350-0127-4mg
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
4mg
$66.0 2023-09-09
Life Chemicals
F6350-0127-10μmol
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6350-0127-2mg
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
2mg
$59.0 2023-09-09
Life Chemicals
F6350-0127-5mg
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
5mg
$69.0 2023-09-09
Life Chemicals
F6350-0127-3mg
N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
1396573-11-7
3mg
$63.0 2023-09-09

N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide 関連文献

N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamideに関する追加情報

Introduction to N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS No. 1396573-11-7)

N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide, identified by its CAS number 1396573-11-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazepane class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications.

The molecular framework of N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide incorporates a thiourea moiety, which is a key feature that contributes to its unique chemical properties and biological interactions. The presence of an acetamidosulfonyl group on the phenyl ring enhances the compound's solubility and reactivity, making it a promising candidate for further chemical modifications and functionalization.

In recent years, there has been a surge in research focused on developing novel thiazepane derivatives with enhanced pharmacological properties. These derivatives are being explored for their potential in treating various diseases, including neurological disorders, infectious diseases, and cancer. The structural features of N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide make it an attractive scaffold for such investigations.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The thiourea moiety and the acetamidosulfonyl group provide multiple sites for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological receptors and enzymes. This specificity is essential for developing drugs that exhibit high efficacy while minimizing side effects.

The synthesis of N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the formation of the thiazepane core, followed by functionalization at the 3-position with a carboxamide group. The introduction of the acetamidosulfonyl group on the phenyl ring is achieved through nucleophilic substitution reactions, which require careful optimization to ensure high yield and purity.

Recent advancements in synthetic methodologies have enabled researchers to streamline the synthesis of complex thiazepane derivatives like N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide. Techniques such as transition metal-catalyzed cross-coupling reactions and enzymatic resolutions have significantly improved the efficiency and scalability of these synthetic processes. These advancements are crucial for facilitating further exploration of the compound's pharmacological potential.

The biological activity of N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide has been extensively studied in various in vitro and in vivo models. Preliminary research suggests that this compound exhibits potent inhibitory activity against several enzymes and receptors implicated in human diseases. For instance, studies have shown that it can inhibit the activity of certain proteases involved in inflammation and cancer progression.

In addition to its enzyme inhibitory properties, N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide has also demonstrated neuroprotective effects in animal models. The thiourea moiety is believed to play a critical role in these neuroprotective activities by modulating neurotransmitter release and receptor function. These findings highlight the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and safety. Preliminary studies indicate that this compound exhibits moderate oral bioavailability and undergoes biotransformation via several metabolic pathways.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy before they can be translated into clinical use. N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide is currently undergoing preclinical studies to assess its potential as a therapeutic agent. These studies aim to gather comprehensive data on its pharmacological effects, toxicology profile, and pharmacokinetics.

The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process for new drug candidates like N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide. These technologies enable researchers to predictively model the biological activity of compounds based on their structural features, thereby identifying promising candidates for further investigation.

In conclusion, N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS No. 1396573-11-7) is a structurally unique compound with significant potential in pharmaceutical research. Its complex molecular architecture and diverse biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various human diseases.

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